2,4-Dichloro-L-phenylalanine

Overview

Description

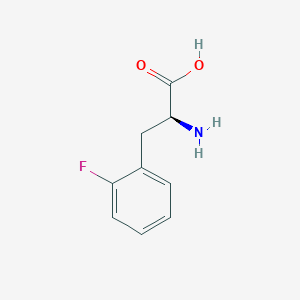

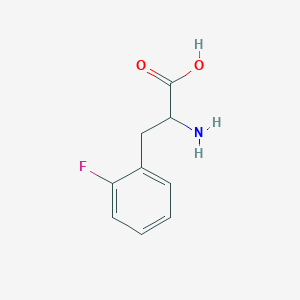

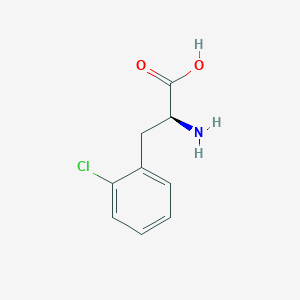

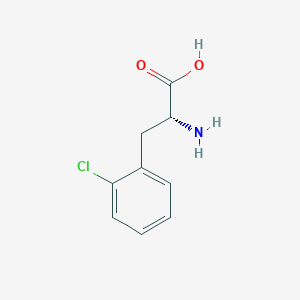

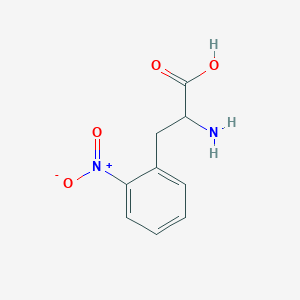

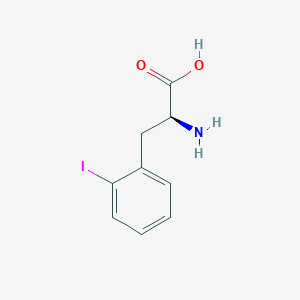

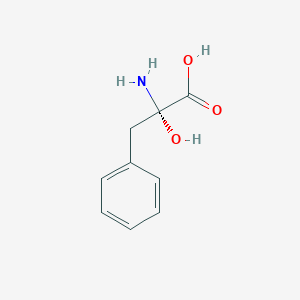

2,4-Dichloro-L-phenylalanine is a chemical compound with the molecular formula C9H9Cl2NO2 . It is a derivative of phenylalanine, an amino acid commonly found in proteins .

Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-L-phenylalanine consists of a phenylalanine backbone with two chlorine atoms attached to the phenyl ring . The IUPAC name for this compound is (2S)-2-amino-3-(2,4-dichlorophenyl)propanoic acid .

Physical And Chemical Properties Analysis

2,4-Dichloro-L-phenylalanine has a molecular weight of 234.08 g/mol . Other physical and chemical properties specific to this compound are not detailed in the available literature.

Scientific Research Applications

Enhancement of L-Phenylalanine Production : Research on improving the production of L-Phenylalanine in E. coli identified key enzymes in the shikimate pathway. Increasing concentrations of certain enzymes significantly boosted phenylalanine yield. This has implications for the food and medicinal applications of L-Phenylalanine (Ding et al., 2016).

Photocatalytic Degradation of Phenylalanine : A study on the photocatalytic degradation of Phenylalanine using TiO2 suspensions showed no correlation between dark adsorption and photocatalytic degradation. This research provides insight into the degradation of amino acids and the formation of odorous compounds after chlorination (Elsellami et al., 2010).

Metabolic Engineering for L-Phenylalanine Production : Genetic engineering of E. coli was explored to enhance L-Phenylalanine biosynthesis. Modifying the transcription factor TyrR and optimizing certain metabolic pathways resulted in increased L-Phenylalanine production (Liu et al., 2018).

Novel Fluorescent α-Amino Acid : The development of a novel fluorescent α-amino acid, 4-phenanthracen-9-yl-l-phenylalanine, was reported. This amino acid, emitting greenish blue light, has potential applications in research, biotechnology, and the pharmaceutical industry (Gupta et al., 2020).

Increasing L-Phenylalanine Yield via Metabolic Engineering : A study showed that metabolic engineering and protein evolution can increase the yield of L-Phenylalanine synthesized from glucose in E. coli. This has significant implications for industrial microbial synthesis of L-Phenylalanine (Báez-Viveros et al., 2004).

Role of Phenylalanine Ammonia Lyase : Phenylalanine ammonia lyase, which catalyzes the conversion of L-Phenylalanine to trans-cinnamic acid, has significant clinical, industrial, and biotechnological applications. It can be used in the production of L-Phenylalanine and as a treatment for phenylketonuria (MacDonald & D'Cunha, 2007).

Large-Scale Bioreactor Production of L-Phenylalanine : Engineering E. coli for economical production of L-Phenylalanine in large-scale bioreactors was explored. This study is crucial for large-scale production processes in the pharmaceutical and food industries (Bang et al., 2021).

Ion-Exchange Equilibrium in L-Phenylalanine Purification : A modified Donnan ion-exchange model was established for the purification of L-Phenylalanine, which is crucial for its use in food, pharmaceutical, and nutrition industries (Wu et al., 2016).

Electrochemical Sensors for Phenylalanine Detection : The development of electrochemical sensors and biosensors for phenylalanine detection has implications for diagnosing phenylketonuria and monitoring health status (Dinu & Apetrei, 2020).

Chiral Fluorescent Sensor for Phenylalanine : A chiral fluorescent sensor for enantioselective recognition of D- and L-Phenylalanine was developed, highlighting the importance of phenylalanine in biological processes and as a chiral intermediate (Zhang et al., 2022).

Safety and Hazards

Future Directions

While specific future directions for 2,4-Dichloro-L-phenylalanine are not mentioned in the available literature, research into phenylalanine derivatives is a hot topic in drug research . These compounds have potential industrial and pharmaceutical applications, including their role as potential enzyme inhibitors and therapeutic agents .

Mechanism of Action

Target of Action

2,4-Dichloro-L-phenylalanine, also known as L-2,4-Dichlorophenylalanine, is a synthetic compound that is primarily used in the agricultural sector as a herbicide . The primary targets of this compound are broad-leaved weeds . It acts as a synthetic plant hormone auxin, which is employed in many crops including rice, wheat, sorghum, sugar cane, and corn to control these weeds .

Mode of Action

The compound works by mimicking the natural plant hormone auxin, leading to uncontrolled growth in the target weeds . This uncontrolled growth eventually leads to the death of the weed . It is highly soluble in water, volatile, and has a low potential to leach to groundwater based on its chemical properties .

Biochemical Pathways

It is known that the compound interferes with the normal growth processes of the target weeds by mimicking the natural plant hormone auxin . This leads to uncontrolled growth and eventually the death of the weed .

Pharmacokinetics

It is known that the compound is highly soluble in water and volatile . This suggests that it could be rapidly absorbed and distributed in the environment. The compound is non-persistent in soil but may persist in aquatic systems under certain conditions .

Result of Action

The primary result of the action of 2,4-Dichloro-L-phenylalanine is the death of the target weeds . This is achieved through the induction of uncontrolled growth in the weeds, which eventually leads to their death .

Action Environment

The action of 2,4-Dichloro-L-phenylalanine can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the size of the weed plant, population density, growth rate, environmental conditions, and weed sensitivity to the herbicides . Additionally, the compound’s stability and action can be influenced by environmental factors such as rainwater, volatilization, crop removal, leaching, plant uptake, chemical degradation, adsorption, runoff and microbial degradation, and photodecomposition process .

properties

IUPAC Name |

(2S)-2-amino-3-(2,4-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHQTNKPTXDNRM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375802 | |

| Record name | L-2,4-Dichlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-L-phenylalanine | |

CAS RN |

111119-36-9 | |

| Record name | L-2,4-Dichlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B556772.png)